molecular formula C6H9NO4 B8489309 4-(2-Hydroxyethyl)morpholine-2,3-dione CAS No. 68898-62-4

4-(2-Hydroxyethyl)morpholine-2,3-dione

Cat. No.: B8489309
CAS No.: 68898-62-4
M. Wt: 159.14 g/mol
InChI Key: HJBREASPIYRAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)morpholine-2,3-dione is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68898-62-4

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)morpholine-2,3-dione

InChI

InChI=1S/C6H9NO4/c8-3-1-7-2-4-11-6(10)5(7)9/h8H,1-4H2

InChI Key

HJBREASPIYRAMW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=O)N1CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 4(2-hydroxyethyl)morpholine-2,3-dione was prepared at low temperatures by the following procedure. Into a five-necked 22 liter round bottomed flask equipped with a reflux condenser, nitrogen bubbler, addition funnel, thermocouple well, and mechanical stirrer was charged 3000 g (20.53 mol) of diethyl oxalate and 2000 ml of isopropyl alcohol. The solution was cooled to 0 to 5° C. using a cold bath of ice and methanol. A solution of 2160 g (20.53 mol) of diethanolamine dissolved in 2000 ml of isopropyl alcohol was added through the addition funnel during a period of 5 to 6 hours. The reaction is exothermic. After addition was complete, the mixture was allowed to stand at room temperature overnight. The product is collected by filtration. After air drying, 2923 g (89.5% yield) of white crystals were obtained with identical spectral properties to the compound prepared in Example 1.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3000 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2160 g
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 4(2-hydroxyethyl)morpholine-2,3-dione was prepared by charging 125 g diethyl oxalate and 80 g n-butanol into a suitable reaction vessel and heated to 22° C. under nitrogen blanket. A mixture of 89.9 g diethanolamine and 72 g n-butanol was slowly charged into the reaction vessel while maintaining the reaction mixture below 50° C. After stirring for 30 minutes, the reaction mixture was refluxed for one hour and then allowed to stand at room temperature for 16 hours. The product was collected by filtration and the solid was washed twice with diethyl ether and dried under nitrogen to give 100 g (73.4% yield) of white crystals with 83.3° C.-84.4° C. melting point. IR (Nujol mull) 1759 (ester carbonyl), 1684 (amide carbonyl) cm−1. 1H NMR (500 MHz, acetone-d6) δ 4.592 (approx. triplet, 2H, J=5.0 Hz, ring CH2O), 3.903 (approx. triplet, 2H, J=5.0 Hz, ring CH2N), 3.767 (t, 2H, J=5.5 Hz, CH2OH), 3.597 (t, 2H, J=5.5 Hz, chain CH2N). 13C NMR (500 MHz, D2O) δ158.514 (ester C═O), 155.338 (amide C═O), 67.036 (ring CH2O), 60.399 (CH2OH), 51.034 (ring CH2N), 47.600 (chain CH2N).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
89.9 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
solvent
Reaction Step Two
Quantity
80 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a flask similar to that used for example 9 was placed 146 g (1.0 mole) of diethyl oxalate, and to this flask was added dropwise 26 g (0.25 moles) of diethanolamine maintaining reaction temperature at 30° C. during 1 hour. After the dropping finished, the stirring was continued at 25° C. for further 2 hours and then crystals separated were taken by filtration to obtain N-hydroxyethylmorpholine-2,3-dione.
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.